molecular formula C19H21BCl2O3 B2904925 1,3,2-Dioxaborolane, 2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- CAS No. 2246740-41-8

1,3,2-Dioxaborolane, 2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-

Cat. No.: B2904925
CAS No.: 2246740-41-8
M. Wt: 379.08
InChI Key: MUYVYQGFNDSBCP-UHFFFAOYSA-N
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Description

1,3,2-Dioxaborolane, 2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a dioxaborolane ring and a dichlorophenyl group. It is often utilized in various chemical reactions due to its stability and reactivity, making it a valuable reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2-Dioxaborolane, 2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- typically involves the reaction of a boronic acid or boronate ester with an appropriate phenol derivative. One common method includes the use of pinacol boronic esters, which are reacted with the phenol derivative under mild conditions to form the desired dioxaborolane compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process, making it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,3,2-Dioxaborolane, 2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.

    Reduction: It can be reduced to form boranes or other reduced boron species.

    Substitution: The dioxaborolane ring can participate in substitution reactions, where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the dioxaborolane ring .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield boronic acids, while reduction reactions can produce boranes. Substitution reactions can result in a wide range of functionalized boron compounds.

Scientific Research Applications

1,3,2-Dioxaborolane, 2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- has numerous applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • N-(4-Ethoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine

Uniqueness

Compared to similar compounds, 1,3,2-Dioxaborolane, 2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- is unique due to the presence of the dichlorophenyl group, which enhances its reactivity and stability. This makes it particularly useful in reactions that require robust and reliable boron reagents .

Properties

IUPAC Name

2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BCl2O3/c1-18(2)19(3,4)25-20(24-18)14-6-8-15(9-7-14)23-12-13-5-10-16(21)17(22)11-13/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYVYQGFNDSBCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BCl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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